molecular formula C12H14O5 B1608068 Ethyl (5-formyl-2-methoxyphenoxy)acetate CAS No. 51336-38-0

Ethyl (5-formyl-2-methoxyphenoxy)acetate

Cat. No. B1608068
CAS RN: 51336-38-0
M. Wt: 238.24 g/mol
InChI Key: IMYPNIHUTHAJGN-UHFFFAOYSA-N
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Description

Ethyl (5-formyl-2-methoxyphenoxy)acetate, also known as ethyl vanillinacetate, is an ester compound. It has a molecular weight of 238.24 . The IUPAC name for this compound is ethyl (5-formyl-2-methoxyphenoxy)acetate . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for Ethyl (5-formyl-2-methoxyphenoxy)acetate is 1S/C12H14O5/c1-3-16-12(14)8-17-11-6-9(7-13)4-5-10(11)15-2/h4-7H,3,8H2,1-2H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

Ethyl (5-formyl-2-methoxyphenoxy)acetate is a solid at room temperature . It has a melting point of 88-89°C .

Scientific Research Applications

Chemical Constituents and Natural Product Research

Ethyl (5-formyl-2-methoxyphenoxy)acetate's applications in scientific research span various fields, including natural product research and synthesis of complex molecules. For instance, the study of chemical constituents in natural sources like the roots and rhizomes of Notopterygium incisum has led to the isolation of new compounds, highlighting the role of ethyl acetate-soluble fractions in discovering novel natural products (Kou, Zhang, Yang, & Rong, 2010).

Synthesis and Characterization of Novel Compounds

Research has demonstrated the utility of ethyl (5-formyl-2-methoxyphenoxy)acetate in the synthesis and characterization of novel compounds. For example, the L-proline-catalyzed three-component reactions have been employed for the regio- and diastereoselective synthesis of thienothiopyran derivatives, showcasing its importance in organic synthesis and the development of molecules with potential pharmaceutical applications (Indumathi, Perumal, & Menéndez, 2010).

Antioxidant and Antimicrobial Activities

The search for antioxidants and antimicrobial agents has also benefited from research on ethyl (5-formyl-2-methoxyphenoxy)acetate and related compounds. Studies on the red seaweed Hypnea musciformis led to the identification of substituted aryl meroterpenoids with significant antioxidant activities, suggesting potential applications in pharmaceutical and food industries (Chakraborty, Joseph, Joy, & Raola, 2016).

Material Science and Optical Properties

In material science, research on conjugation length control in soluble poly[2-methoxy-5-((2‘-ethylhexyl)oxy)-1,4-phenylenevinylene] (MEHPPV) has explored the synthesis, optical properties, and energy transfer of polymers. This work contributes to the understanding of polymer science and the development of advanced materials with specific optical properties (Padmanaban & Ramakrishnan, 2000).

Bioactivity and Pharmacological Potential

The bioactivity and pharmacological potential of compounds related to ethyl (5-formyl-2-methoxyphenoxy)acetate have been investigated, with studies revealing their applications in treating diseases and conditions. For instance, phenoxy acetic acid derivatives have been synthesized and evaluated for their anti-mycobacterial activities against Mycobacterium tuberculosis H37Rv, offering insights into the development of new antimicrobial agents (Yar, Siddiqui, & Ali, 2006).

Safety and Hazards

The safety information for Ethyl (5-formyl-2-methoxyphenoxy)acetate includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

ethyl 2-(5-formyl-2-methoxyphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-3-16-12(14)8-17-11-6-9(7-13)4-5-10(11)15-2/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMYPNIHUTHAJGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=CC(=C1)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366971
Record name ethyl (5-formyl-2-methoxyphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (5-formyl-2-methoxyphenoxy)acetate

CAS RN

51336-38-0
Record name ethyl (5-formyl-2-methoxyphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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